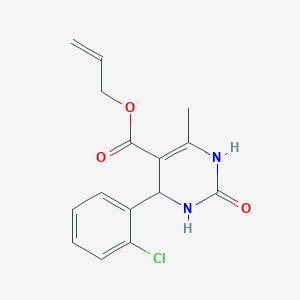

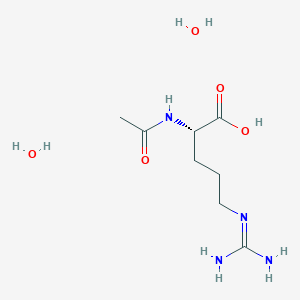

![molecular formula C18H15NO3 B2525024 1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone CAS No. 336188-02-4](/img/structure/B2525024.png)

1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone

Description

The compound "1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone" is a chemical entity that appears to be related to the class of compounds known as benzoylindoles, characterized by a benzoyl group attached to an indole system. The methoxy group on the benzoyl moiety suggests potential modifications that could influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of "1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone," they do offer insights into related chemical structures and their synthesis. For instance, the oxidation of hydroxyphenyl ethanes to form benzofuran derivatives as described in the second paper could be analogous to potential synthetic routes for the target compound, where oxidative conditions might be used to form or modify the indole or benzoyl moieties .

Molecular Structure Analysis

The first paper provides information on the molecular structure analysis of similar compounds using X-ray diffraction and density functional theory (DFT) . Although the compounds studied are not identical to "1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone," the methods described could be applied to determine its crystal structure and optimize its molecular geometry. The presence of intramolecular hydrogen bonding and π-π interactions noted in the paper could also be relevant to the target compound, potentially affecting its stability and reactivity .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone." However, the phenol oxidation process described in the second paper might be related to the reactivity of the phenolic and methoxy groups in the target compound . The formation of benzofuran derivatives through oxidation could hint at the types of transformations that the indole moiety of the target compound might undergo under oxidative conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone" can be inferred from the properties of structurally related compounds. The first paper discusses how the total energies of the compounds decrease with increasing solvent polarity, which could suggest that the target compound may also exhibit solubility that is influenced by the polarity of the solvent . The molecular electrostatic potential (MEP) calculations performed could provide insights into the electron distribution within the molecule, which is crucial for understanding its reactivity and interactions with other molecules .

Scientific Research Applications

Enzymatic Degradation of Organic Pollutants

Research into enzymatic approaches for the degradation of organic pollutants highlights the role of enzymes like laccases and peroxidases in breaking down recalcitrant compounds. This research area is significant for environmental science and bioremediation, indicating potential applications for similar compounds in enhancing the degradation efficiency of pollutants in industrial effluents (Husain & Husain, 2007).

Antioxidant Activity and Pharmacological Importance

Coumarins and chromones are highlighted for their antioxidant, anti-inflammatory, antidiabetic, antitumor, and anticancer properties. These natural compounds, present in the human diet, serve as core structures for secondary metabolites of considerable pharmacological importance, suggesting that structurally related compounds could have similar beneficial effects (Yadav et al., 2014).

Antimalarial Activity from Marine-Derived Natural Products

The search for antimalarial agents from marine organisms, leading to the isolation of compounds with potential antimalarial activity, underscores the importance of natural product chemistry in drug discovery. This indicates a path for exploring the antimalarial potential of structurally complex compounds, including indole derivatives (Wright et al., 1996).

Synthetic Protocols for Heterocyclic Compounds

The synthesis and chemical transformations of heterocyclic compounds, such as indoles, are crucial for creating bioactive molecules for pharmaceutical applications. This research area provides a foundation for the synthesis of complex molecules, suggesting methodologies that might be applicable to the synthesis and functionalization of 1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone (Petrov & Androsov, 2013).

Safety Assessment and Toxicological Studies

Studies on compounds like propyl paraben, focusing on their endocrine toxicity, absorption, and human exposure, highlight the importance of safety assessments and toxicological studies in understanding the potential human health risks associated with chemical exposure. This is relevant for evaluating the safety profile of chemical compounds used in various applications (Soni et al., 2001).

properties

IUPAC Name |

1-[1-(4-methoxybenzoyl)indol-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-12(20)16-11-19(17-6-4-3-5-15(16)17)18(21)13-7-9-14(22-2)10-8-13/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRIISRIZGSNGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501325575 | |

| Record name | 1-[1-(4-methoxybenzoyl)indol-3-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666248 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone | |

CAS RN |

336188-02-4 | |

| Record name | 1-[1-(4-methoxybenzoyl)indol-3-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

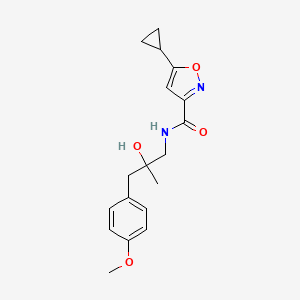

![2-[Methyl(pyrimidin-2-yl)amino]acetic acid](/img/structure/B2524943.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2524944.png)

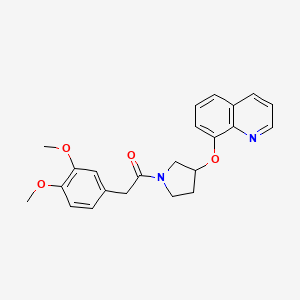

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2524953.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2524957.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2524959.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2524960.png)

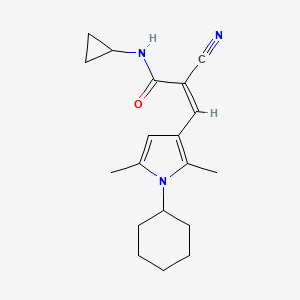

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2524962.png)

![Tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2524963.png)